8-{[1-(2-bromobenzyl)-1H-1,2,4-triazol-3-yl]sulfanyl}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-({1-[(2-BROMOPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that features a unique combination of triazole and purine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-({1-[(2-BROMOPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step reactions. One common approach is the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone, followed by reduction of the corresponding ketone . The reaction conditions often require an alkaline medium to facilitate the S-alkylation process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
8-({1-[(2-BROMOPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate (K₂CO₃), to facilitate the reaction.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-({1-[(2-BROMOPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 8-({1-[(2-BROMOPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its effects. The triazole and purine moieties may play a crucial role in binding to these targets, leading to the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
8-({1-[(2-BROMOPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its combination of triazole and purine moieties, which are not commonly found together in a single molecule
Properties
Molecular Formula |
C17H16BrN7O2S |
---|---|
Molecular Weight |
462.3 g/mol |
IUPAC Name |
8-[[1-[(2-bromophenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C17H16BrN7O2S/c1-22-12-13(23(2)17(27)24(3)14(12)26)20-16(22)28-15-19-9-25(21-15)8-10-6-4-5-7-11(10)18/h4-7,9H,8H2,1-3H3 |
InChI Key |
ZPGNSXQVOWDJGA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C1SC3=NN(C=N3)CC4=CC=CC=C4Br)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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